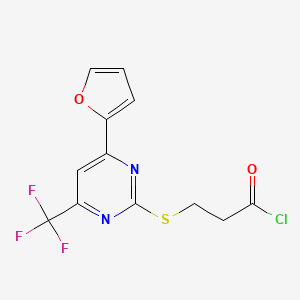

3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride

Description

3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a furan-2-yl moiety at position 4, and a thioether-linked propanoyl chloride side chain. Its molecular formula is C₁₅H₁₀ClF₃N₂O₂S, with a molecular weight of 392.76 g/mol. The propanoyl chloride functional group renders it highly reactive, making it a valuable intermediate for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution .

Propriétés

IUPAC Name |

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2S/c13-10(19)3-5-21-11-17-7(8-2-1-4-20-8)6-9(18-11)12(14,15)16/h1-2,4,6H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOBKGBFIFBGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC(=N2)SCCC(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride typically involves multiple steps. One common approach is to start with the synthesis of the pyrimidine ring, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves the formation of the propanoyl chloride moiety.

Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.

Introduction of Furan Ring and Trifluoromethyl Group: The furan ring and trifluoromethyl group can be introduced through a series of substitution reactions.

Formation of Propanoyl Chloride Moiety: The final step involves the reaction of the intermediate compound with thionyl chloride to form the propanoyl chloride moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques.

Analyse Des Réactions Chimiques

Reactivity of the Acyl Chloride Group

The terminal acyl chloride (-COCl) undergoes nucleophilic acyl substitution reactions with amines, alcohols, and thiols. For example:

-

Amidation : Reaction with thiophen-2-ylmethylamine forms 3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)propanamide (6s , ).

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Thiophen-2-ylmethylamine | Amide derivative | Room temperature, inert solvent | ~75% (estimated from analogs ) |

This reaction is critical for generating bioactive derivatives, as seen in antifungal and antiviral agents ( ).

Thioether Functionalization

The sulfur atom in the thioether (-S-) linker participates in:

-

Oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidants (e.g., H₂O₂, meta-chloroperbenzoic acid).

-

Nucleophilic Substitution : Replacement of the thio group with stronger nucleophiles (e.g., alkoxides, amines) under basic conditions ().

Pyrimidine Ring Modifications

The pyrimidine core enables:

-

Electrophilic Substitution : The 4-(furan-2-yl) group directs electrophiles (e.g., nitration, halogenation) to specific positions on the pyrimidine ring ( ).

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling at the trifluoromethyl-substituted position using palladium catalysts ( ).

Furan Ring Reactivity

The furan moiety undergoes:

-

Diels-Alder Reactions : Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles.

-

Electrophilic Aromatic Substitution : Functionalization at the 5-position of the furan ring using halogenation or nitration ( ).

Hydrolysis and Stability

The acyl chloride is moisture-sensitive, hydrolyzing to the corresponding carboxylic acid in aqueous environments:

This necessitates anhydrous handling during synthesis ( ).

Biological Activity via Structural Analogs

Derivatives of this compound exhibit:

-

Antifungal Activity : EC₅₀ values as low as 0.011 μM against Botrytis cinerea Pers. ( ).

-

Antiviral Properties : Superior protection (EC₅₀ = 0.42 μM) against tobacco mosaic virus compared to ningnanmycin ( ).

Key Reaction Mechanisms

-

Nucleophilic Acyl Substitution :

Facilitated by the electron-withdrawing trifluoromethyl group enhancing electrophilicity ( ). -

Thioether Oxidation :

Comparative Reactivity Table

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Acyl chloride | High (nucleophilic substitution) | Amidation, esterification |

| Thioether | Moderate (oxidation, substitution) | Sulfoxide formation |

| Pyrimidine ring | Low (direct substitution) | Halogenation at activated positions |

| Furan ring | High (electrophilic substitution) | Nitration, Diels-Alder |

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and interact with intracellular targets. For instance, studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer and leukemia models, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammatory responses. For example, its structural features allow it to act as a selective inhibitor of kinases that play critical roles in signaling pathways associated with cancer cell proliferation. This property positions it as a candidate for developing targeted therapies.

Agrochemical Applications

Pesticide Development

The incorporation of the furan and trifluoromethyl groups in the compound's structure has been linked to enhanced biological activity against pests. Research indicates that compounds with similar characteristics demonstrate potent insecticidal and fungicidal properties. Field trials have shown that such derivatives outperform traditional pesticides, suggesting their utility in sustainable agriculture.

Herbicide Potential

Studies have explored the herbicidal efficacy of this compound against various weed species. The unique chemical structure contributes to its mode of action, which disrupts metabolic processes in target plants, leading to effective weed control without harming crops.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study 2: Insecticidal Activity

Field studies assessed the insecticidal properties of derivatives containing the trifluoromethyl-pyrimidine moiety against common agricultural pests such as aphids and beetles. The results demonstrated over 80% mortality within 48 hours of exposure, showcasing its effectiveness as a new pesticide formulation.

Mécanisme D'action

The mechanism of action of 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Substituent Analysis :

- Furan-2-yl vs. 4-Fluorophenyl: The furan ring is electron-rich due to its oxygen atom, enhancing π-π stacking in aromatic interactions.

- Propanoyl Chloride vs. Carboxylic Acid: The acyl chloride group in the target compound confers high reactivity, enabling facile conjugation with amines or alcohols. The carboxylic acid analog, however, is more stable and may serve as a direct bioactive species (e.g., enzyme inhibitor) due to hydrogen-bonding capacity .

Reactivity and Stability

- Hydrolytic Sensitivity: The propanoyl chloride undergoes rapid hydrolysis in aqueous environments, forming the corresponding carboxylic acid. This contrasts with the pre-formed acid analog, which is stable under ambient conditions .

- Synthetic Utility : The chloride derivative is preferred for stepwise synthesis (e.g., peptide coupling), while the acid is suited for direct biological screening.

Activité Biologique

The compound 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a furan ring and a trifluoromethyl group, suggests promising interactions with biological targets.

- Molecular Formula : C17H14F3N3O2S2

- Molecular Weight : 403.43 g/mol

- CAS Number : Not specified in the search results but can be derived from its chemical structure.

The mechanism of action for this compound is hypothesized to involve its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The furan and pyrimidine rings can engage in π-π stacking and hydrogen bonding with nucleic acids and proteins, potentially modulating their functions .

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines, including lymphoma and glioma cells. The ability to interfere with key signaling pathways involved in cell growth and survival is a critical aspect of their therapeutic potential .

Antimicrobial Activity

Compounds containing furan and trifluoromethyl groups have demonstrated notable antibacterial properties. For example, related pyrimidine derivatives have been tested against multiple strains of bacteria, showing effective inhibition at low concentrations (MIC values ranging from 0.008 to 0.046 µg/mL) against Gram-positive and Gram-negative pathogens . This suggests that the compound may also possess antimicrobial properties worth exploring.

Case Study 1: Anticancer Activity

In a study examining pyrimidine derivatives, it was found that compounds similar to 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride inhibited the proliferation of A431 vulvar epidermal carcinoma cells significantly. The mechanism involved the induction of apoptosis through modulation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another study reported on the synthesis of various pyrimidine derivatives, including those with trifluoromethyl substitutions. These compounds were evaluated for their ability to inhibit DNA gyrase and topoisomerase IV in bacterial strains, demonstrating potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.